molecular formula C56H85N15O17 B1585176 Bradykinin triacetate salt CAS No. 5979-11-3

Bradykinin triacetate salt

Cat. No.: B1585176
CAS No.: 5979-11-3
M. Wt: 1240.4 g/mol
InChI Key: GGIQAOBCVDFMSP-XFUQBTSGSA-N
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Description

Bradykinin triacetate salt is a complex organic compound with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Bradykinin triacetate salt, also known as Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is constitutively expressed and plays a crucial role in bradykinin’s vasodilatory role .

Mode of Action

The interaction of this compound with its primary target, B2R, leads to the activation of a signaling cascade of downstream molecules . B2R is coupled to G protein family such as Gα qs, Gα q /Gα 11, Gα i1, and Gβ1 γ 2 . The stimulation of B2R activates downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .

Biochemical Pathways

This compound affects several biochemical pathways. The activation of B2R leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol and Ca 2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins . Bradykinin-mediated signaling is implicated in inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer .

Pharmacokinetics

It is soluble in dmf and acetic acid , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action involve the activation of excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 . This upregulation has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and most recently, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of angiotensin-converting enzyme (ACE) inhibitors can increase bradykinin signaling, leading to most cardioprotective benefits . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Protecting groups are often used to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex compounds usually involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Involving the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.

    Substitution: Nucleophilic substitution reactions at specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its complex structure and bioactivity.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Shorter chains of amino acids with similar functional groups.

    Proteins: Larger, more complex molecules with similar structural motifs.

    Synthetic Polymers: Man-made compounds with repeating units similar to amino acid residues.

Uniqueness

What sets this compound apart is its specific sequence of amino acid residues and the presence of multiple functional groups, which confer unique chemical and biological properties. Its complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.

Properties

CAS No.

5979-11-3

Molecular Formula

C56H85N15O17

Molecular Weight

1240.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H73N15O11.3C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;;;/m0.../s1

InChI Key

GGIQAOBCVDFMSP-XFUQBTSGSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Related CAS

58-82-2 (Parent)

sequence

RPPGFSPFR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bradykinin triacetate salt
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